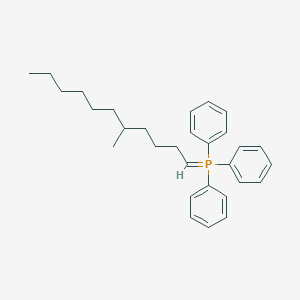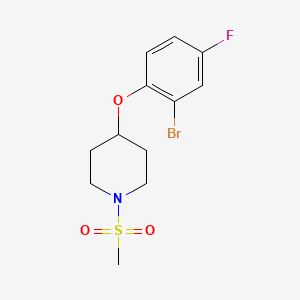
9-(4-Methoxyphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methoxyphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with methoxyphenyl and tetraphenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where aryl halides are coupled with aryl boronic acids in the presence of a palladium catalyst. This method allows for the formation of the desired aryl-substituted carbazole structure under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki coupling reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Methoxyphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl~3~) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-(4-Methoxyphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 9-(4-Methoxyphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 9-(4-Methoxyphenyl)-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine stands out due to its unique combination of methoxyphenyl and tetraphenyl groups attached to the carbazole core. This structural arrangement imparts distinct electronic and photophysical properties, making it particularly valuable for applications in materials science and organic electronics .
Propiedades
Número CAS |
878675-12-8 |
|---|---|
Fórmula molecular |
C43H33N3O |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
9-(4-methoxyphenyl)-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine |
InChI |
InChI=1S/C43H33N3O/c1-47-39-26-22-36(23-27-39)46-42-28-24-37(44(32-14-6-2-7-15-32)33-16-8-3-9-17-33)30-40(42)41-31-38(25-29-43(41)46)45(34-18-10-4-11-19-34)35-20-12-5-13-21-35/h2-31H,1H3 |
Clave InChI |
FCVIMTCVOUZLHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


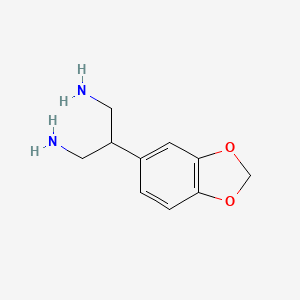
![5-Ethynyl-2-[3-(phenylethynyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12607787.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
![6-[(Dodecylamino)methylidene]-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12607796.png)
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
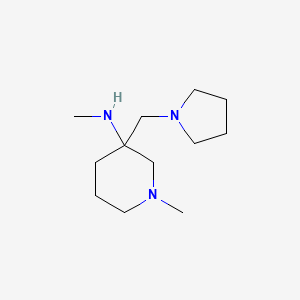
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
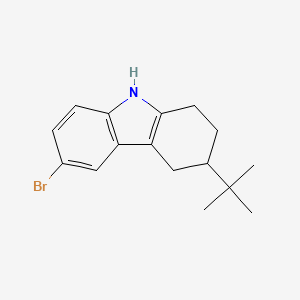
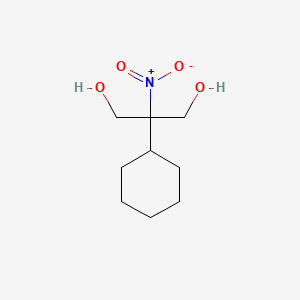
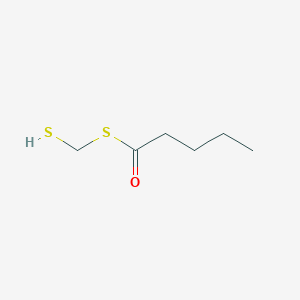
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
